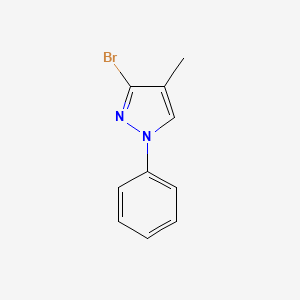
3-Bromo-4-methyl-1-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-4-methyl-1-phenyl-1H-pyrazole” is a chemical compound that falls under the category of pyrazoles . Pyrazoles are a type of heterocyclic aromatic organic compound, which are characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole nucleus, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The molecular weight of a similar compound, “3-Bromopyrazole”, is 146.97 .
Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, a radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .
Applications De Recherche Scientifique
3-Br-4-Me-1-Ph-1H-pyrazole has a variety of scientific research applications. It is used as a ligand in coordination chemistry to form complexes with metal ions, which can be used to study the properties of the metal ion-ligand interaction. It is also used in the synthesis of pharmaceuticals, such as anticonvulsants, anti-inflammatory drugs, and antibiotics. Additionally, it is used in the synthesis of other chemicals, such as dyes, fragrances, and pesticides.
Mécanisme D'action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The compound’s bromine atom may enhance its reactivity, allowing it to form strong bonds with its targets .
Biochemical Pathways
Pyrazole derivatives are known to influence various biochemical pathways, depending on their targets
Pharmacokinetics
The compound’s bromine atom may enhance its lipophilicity, potentially improving its absorption and distribution . Its metabolic stability and excretion patterns would need to be investigated further.
Result of Action
Pyrazole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its action
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Br-4-Me-1-Ph-1H-pyrazole in laboratory experiments include its low cost and availability, its ease of synthesis, and its stability in a wide range of conditions. Additionally, it is non-toxic and has a low vapor pressure. The main limitation of this compound is its insolubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
The future directions for 3-Br-4-Me-1-Ph-1H-pyrazole include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry. Additionally, further research could be conducted into its use as a ligand in coordination chemistry, its use in the synthesis of pharmaceuticals, and its use in the synthesis of other chemicals. Finally, further research could be conducted into its solubility in water and other solvents, and its potential uses in industrial applications.
Méthodes De Synthèse
3-Br-4-Me-1-Ph-1H-pyrazole can be synthesized using a variety of methods. The most common method is the reaction of 1-bromo-4-methyl-benzene with hydrazine hydrate in the presence of a base such as potassium carbonate. This reaction produces a diazonium salt, which is then reacted with a base such as sodium hydroxide to form the desired product. Other methods for synthesizing this compound include the reaction of 4-methyl-1-phenyl-1H-pyrazole with bromine, the reaction of 1-bromo-4-methyl-benzene with hydrazine hydrate in the presence of a catalyst such as pyridine, and the reaction of 4-methyl-1-phenyl-1H-pyrazole with bromine in the presence of a catalyst such as palladium chloride.
Analyse Biochimique
Cellular Effects
Related pyrazoline derivatives have been shown to have neurotoxic potentials, affecting normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Propriétés
IUPAC Name |
3-bromo-4-methyl-1-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-7-13(12-10(8)11)9-5-3-2-4-6-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCVLMGJOUCELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1Br)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

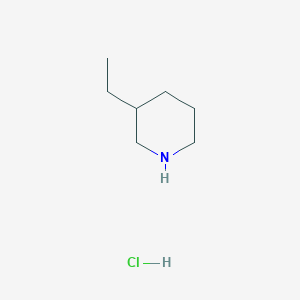
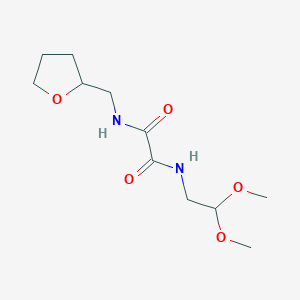
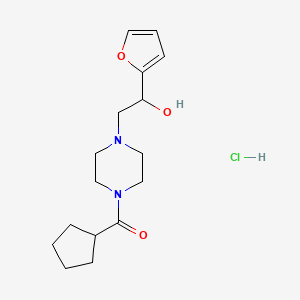
![1-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2883981.png)
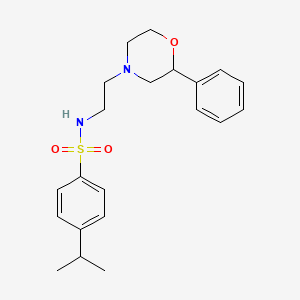
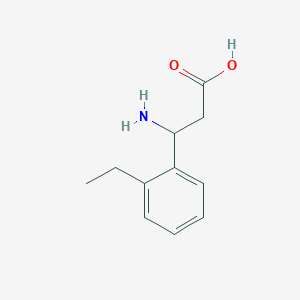

![4-(ethylsulfonyl)-N-(2-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2883989.png)
![N-(2-chlorobenzyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B2883992.png)
![N-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-ynamide](/img/structure/B2883996.png)

![2-(3-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2883998.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2883999.png)
![4-[butyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2884000.png)